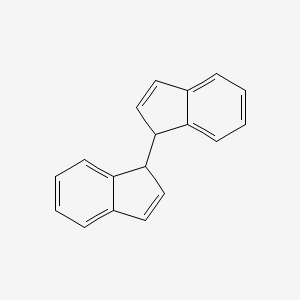![molecular formula C12H12N2O3 B11875666 1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)
1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione is a spirocyclic compound that features a unique structure combining morpholine and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione typically involves multi-step reactions. One common method includes the reaction of morpholine with quinoline derivatives under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated spirocyclic compounds.
Aplicaciones Científicas De Investigación
1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as photochromic or fluorescent materials.
Mecanismo De Acción
The mechanism of action of 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparación Con Compuestos Similares
- Spiro[indoline-2,3’-quinoline]-2’,3(4’H)-dione
- Spiro[indoline-2,3’-pyrano[3,2-h]quinoline]-2’,3(4’H)-dione
- Spiro[indoline-2,3’-quinoxaline]-2’,3(4’H)-dione
Uniqueness: 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione is unique due to its combination of morpholine and quinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
spiro[1,4-dihydroquinoline-3,2'-morpholine]-2,3'-dione |
InChI |
InChI=1S/C12H12N2O3/c15-10-12(17-6-5-13-10)7-8-3-1-2-4-9(8)14-11(12)16/h1-4H,5-7H2,(H,13,15)(H,14,16) |
Clave InChI |
CHVZCUDDMHOTCO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC3=CC=CC=C3NC2=O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)




![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)
![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)


